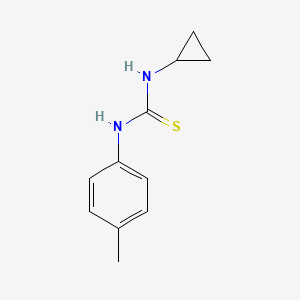

1-Cyclopropyl-3-(4-methylphenyl)thiourea

Description

Properties

IUPAC Name |

1-cyclopropyl-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8-2-4-9(5-3-8)12-11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGAJTVSMALKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-(4-methylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 4-methylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction can be represented as follows:

Cyclopropylamine+4-Methylphenyl isothiocyanate→this compound

Industrial Production Methods

On an industrial scale, the synthesis of thiourea derivatives often involves the use of primary amines and carbon disulfide (CS₂) in the presence of a catalyst. This method is more environmentally friendly and cost-effective compared to traditional methods that use toxic reagents like thiophosgene .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Cyclopropyl-3-(4-methylphenyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties depending on substituent groups. Below is a comparative analysis of 1-cyclopropyl-3-(4-methylphenyl)thiourea with structurally related compounds, emphasizing structural, electronic, and functional differences.

Structural Analogues

Electronic and Steric Effects

- Cyclopropyl vs. Cyclohexyl (Comparison with ): The cyclopropyl group in the target compound imposes greater steric strain and rigidity compared to the cyclohexyl group. This strain may enhance reactivity in metal coordination or catalysis by reducing conformational flexibility.

- 4-Methylphenyl vs. 4-Chlorophenyl (Comparison with ): The 4-methyl group is electron-donating (+I effect), which increases electron density on the aromatic ring and sulfur atom, favoring nucleophilic interactions.

- Benzylideneamino Substituent (Comparison with ): The benzylideneamino group introduces extended π-conjugation, stabilizing the thiourea core and enabling stronger intermolecular interactions (e.g., hydrogen bonding and π-π stacking). This structural feature is absent in the target compound, suggesting differences in optical properties or binding affinities.

Crystallographic and Hydrogen-Bonding Behavior

- Planarity and H-Bonding: The target compound’s thiourea core is expected to adopt a planar configuration similar to 1-(4-acetylphenyl)-3-butyrylthiourea . However, substituents like cyclopropyl may induce slight deviations due to steric constraints. In contrast, 1-benzylideneamino-3-(4-methylphenyl)thiourea exhibits a dihedral angle of 64.42° between aromatic rings, reducing planarity but enabling dimerization via N—H⋯S hydrogen bonds .

- Metal Coordination: Thioureas generally act as monodentate (via S) or bidentate ligands. The cyclopropyl group’s electron-donating nature may enhance metal-sulfur bond strength compared to electron-withdrawing substituents (e.g., acetyl or chloro). For example, 1-(4-acetylphenyl)-3-butyrylthiourea’s ketone group could compete with sulfur for metal coordination .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Cyclopropyl-3-(4-methylphenyl)thiourea, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of cyclopropylamine to 4-methylphenyl isothiocyanate in anhydrous solvents like ethanol or dichloromethane under reflux (60–80°C). Purification typically involves recrystallization using ethanol/water mixtures to remove unreacted amines or isothiocyanates. Monitoring reaction progress via TLC (using UV visualization) and optimizing molar ratios (1:1.1 amine:isothiocyanate) can enhance yields (>85%) and purity (>95%) .

Q. How can the crystal structure of this thiourea derivative be determined, and which software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo/Kα radiation (λ = 0.71073 Å). Structural refinement uses SHELX programs (SHELXL for refinement, SHELXS for solution), which handle hydrogen bonding and torsional parameters. Key metrics include R-factor (<0.05) and wR2 (<0.15) for validation .

Q. What analytical techniques are critical for assessing purity and confirming molecular identity?

- Methodological Answer :

- Melting Point : Confirm consistency with literature (e.g., 135–136°C for analogous thioureas) .

- Spectroscopy :

- FT-IR : Detect thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200 cm⁻¹).

- NMR : ¹H NMR should show cyclopropyl protons (δ ~0.5–1.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .

Advanced Research Questions

Q. How do noncovalent interactions (e.g., hydrogen bonding, π-stacking) influence the supramolecular assembly of this compound in crystalline phases?

- Methodological Answer : Noncovalent interactions can be analyzed using Hirshfeld surfaces (CrystalExplorer) and graph-set notation. For example, N–H⋯S hydrogen bonds often form dimers (R₂²(8) motifs), while C–H⋯π interactions between cyclopropyl and aromatic groups stabilize layered packing. Computational tools like NCIPLOT (based on electron density) quantify interaction strengths .

Q. What computational strategies (e.g., DFT, MD simulations) are effective in predicting biological activity and intermolecular interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for ligand-receptor binding.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) using AMBER or GROMACS to assess stability and aggregation behavior.

- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cyclooxygenase-2) .

Q. How can structural variations (e.g., substituent electronegativity, steric bulk) modulate this compound’s bioactivity against antimicrobial or anticancer targets?

- Methodological Answer :

- SAR Analysis : Compare MIC (Minimum Inhibitory Concentration) values against analogs (e.g., 4-methylphenyl vs. 4-fluorophenyl substituents). Electron-withdrawing groups (e.g., –NO₂) enhance antibacterial potency by increasing membrane permeability.

- Enzyme Inhibition Assays : Measure IC₅₀ values for thioredoxin reductase or urease inhibition, correlating with thiourea’s metal-chelating ability .

Q. What protocols validate crystallographic data quality, and how are systematic errors mitigated during refinement?

- Methodological Answer :

- Validation Tools : Use PLATON/CHECKCIF to flag ADDs (Absent Electron Density) and RSR (Rigid-Bond Restraint) violations.

- Twining Detection : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning via BASF parameter refinement.

- Hydrogen Placement : Mixed independent/constrained refinement (ISOR restraints) for disordered H-atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.